molecular formula C5H8O3S B14648221 3-(Ethylthio)-2-oxopropanoic acid CAS No. 51033-95-5

3-(Ethylthio)-2-oxopropanoic acid

Cat. No.: B14648221
CAS No.: 51033-95-5
M. Wt: 148.18 g/mol
InChI Key: MTYNLDFICXMBFO-UHFFFAOYSA-N
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Description

3-(Ethylthio)-2-oxopropanoic acid: is an organic compound with a molecular formula of C5H8O3S It is characterized by the presence of an ethylthio group attached to a 2-oxopropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylthio)-2-oxopropanoic acid typically involves the reaction of ethyl mercaptan with pyruvic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{CH}_3\text{CH}_2\text{SH} + \text{CH}_3\text{COCOOH} \rightarrow \text{CH}_3\text{CH}_2\text{SCOCH}_2\text{COOH} ]

In this reaction, ethyl mercaptan (CH3CH2SH) reacts with pyruvic acid (CH3COCOOH) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylthio)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylthio)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-2-oxopropanoic acid involves its interaction with specific molecular targets. The ethylthio group can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with other biomolecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylthio)-2-oxopropanoic acid
  • 3-(Propylthio)-2-oxopropanoic acid
  • 3-(Butylthio)-2-oxopropanoic acid

Comparison

3-(Ethylthio)-2-oxopropanoic acid is unique due to the presence of the ethylthio group, which imparts specific chemical properties such as reactivity and solubility. Compared to its analogs with different alkylthio groups, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

51033-95-5

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

3-ethylsulfanyl-2-oxopropanoic acid

InChI

InChI=1S/C5H8O3S/c1-2-9-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)

InChI Key

MTYNLDFICXMBFO-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C(=O)O

Origin of Product

United States

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